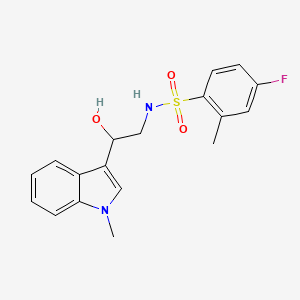
4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-methylbenzenesulfonamide” is a complex organic molecule. It contains an indole nucleus, which is a common structure in many bioactive compounds . Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The indole nucleus, a benzopyrrole, is a key component of the structure . It also contains a sulfonamide group, a fluoro group, and a methyl group. These groups can significantly influence the properties and reactivity of the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The indole nucleus is known to undergo electrophilic substitution due to the presence of excessive π-electrons . The sulfonamide and fluoro groups may also participate in reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of the indole nucleus could contribute to its aromaticity . The sulfonamide and fluoro groups could influence its solubility and reactivity.科学的研究の応用
COX-2 Inhibition and Selectivity
4-fluoro derivatives of benzenesulfonamide, like JTE-522, demonstrate significant inhibition of the cyclooxygenase-2 (COX-2) enzyme. This inhibition and the notable increase in COX-1/COX-2 selectivity are enhanced by the introduction of a fluorine atom. JTE-522, specifically, is in phase II clinical trials for treating conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).
Corrosion Inhibition on Iron
Studies involving quantum chemical calculations and molecular dynamics simulations reveal that certain fluorine-containing benzenesulfonamide derivatives effectively inhibit the corrosion of iron. These derivatives, such as FMPPDBS, demonstrate strong binding energies on metal surfaces and are consistent with experimental data, indicating their potential as corrosion inhibitors (Kaya et al., 2016).
Bioconjugate Chemistry
4-Fluorobenzenesulfonyl chloride, a derivative of benzenesulfonamide, serves as an activating agent for covalent attachment of biologicals to solid supports. Its strong electron-withdrawing property enables rapid reactions with hydroxyl groups, forming sulfonate leaving groups. This activation facilitates the attachment of enzymes, antibodies, and other biologicals with high retention of biological function, presenting potential therapeutic applications in bioselective separation (Chang et al., 1992).
Fluorescence Study and Metal Complexation
Fluorophore derivatives of benzenesulfonamide, like H23, exhibit specific reactivity to Zn2+ ions. These derivatives form fluorescent complexes and are comparable to other fluorophores like Zinquin A, indicating their potential use in fluorescence studies and metal ion detection (Coleman et al., 2010).
Radical N-Demethylation of Amides
N-fluorobenzenesulfonimide is utilized in the unprecedented N-demethylation of N-methyl amides. This process involves single-electron transfer and hydrogen-atom transfer, resulting in the formation of N-demethylated amides. The innovative use of N-fluorobenzenesulfonimide in this reaction highlights its significance in organic synthesis (Yi et al., 2020).
作用機序
将来の方向性
特性
IUPAC Name |
4-fluoro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-12-9-13(19)7-8-18(12)25(23,24)20-10-17(22)15-11-21(2)16-6-4-3-5-14(15)16/h3-9,11,17,20,22H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUAUQAXYOFQHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CN(C3=CC=CC=C32)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[butyl(methyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2644435.png)

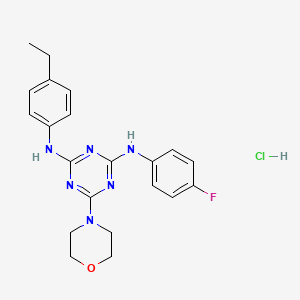
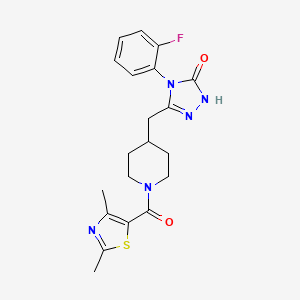
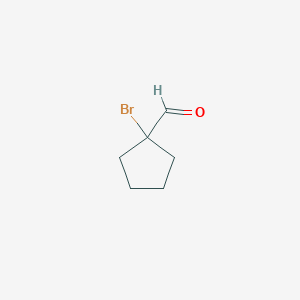
![7-Chloro-4-methyl-2-[3-(triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2644443.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-methoxybenzamide](/img/structure/B2644444.png)
![N-(7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2644445.png)
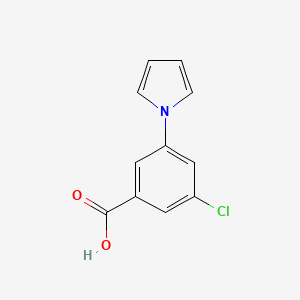
![2-chloro-N-({3-[2-(morpholin-4-yl)ethoxy]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2644447.png)

![N-(2,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2644453.png)
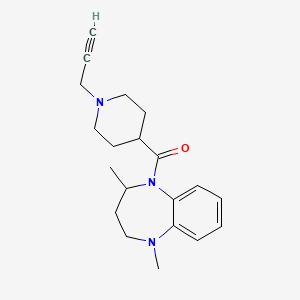
![methyl 6-acetyl-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2644458.png)
